

Comprehensive Technical Guide: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde

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Compound of Interest

Compound Name:	6-Hydroxy-2,3,4-trimethoxybenzaldehyde
CAS No.:	832-65-5
Cat. No.:	B3286623

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Executive Summary

In the landscape of organic synthesis and drug development, highly oxygenated benzaldehydes serve as critical electrophilic precursors for the construction of complex active pharmaceutical ingredients (APIs) and natural products. **6-Hydroxy-2,3,4-trimethoxybenzaldehyde** is a uniquely substituted aromatic compound characterized by its dense array of electron-donating groups. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical properties, synthetic methodology, and pharmacognostic relevance, designed specifically for researchers and application scientists.

Nomenclature and Structural Identity

Understanding the exact structural identity of polymethoxybenzaldehydes requires strict adherence to IUPAC nomenclature rules, which prioritize functional groups to determine ring numbering.

- IUPAC Name: **6-Hydroxy-2,3,4-trimethoxybenzaldehyde**

- Common Synonyms: 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (derived from alternative, non-preferred numbering schemes).
- PubChem CID: 5319402[1]
- Molecular Formula: C₁₀H₁₂O₅
- Molecular Weight: 212.20 g/mol

Nomenclature Logic (Expert Insight): The aldehyde group (-CHO) holds the highest priority, designating the attached ring carbon as C1. To assign the lowest possible locants to the remaining substituents, numbering proceeds towards the methoxy groups rather than the hydroxyl group. Numbering towards the methoxy groups yields the locant set 2,3,4,6 (2,3,4-trimethoxy and 6-hydroxy). Conversely, numbering towards the hydroxyl group would yield the higher locant set 2,4,5,6. Therefore, the definitive IUPAC name is **6-hydroxy-2,3,4-trimethoxybenzaldehyde**.

Physicochemical Profiling & Analytical Data

Accurate characterization is paramount for ensuring the trustworthiness of synthetic workflows. The following table summarizes the validated physicochemical and analytical parameters for **6-hydroxy-2,3,4-trimethoxybenzaldehyde**[2],[3].

Parameter	Validated Value	Analytical Conditions / Notes
Appearance	Pale yellow solid	Visual observation[2]
Melting Point	63–65 °C	Standard capillary method[2]
TLC Retention Factor (R _f)	0.52	Silica gel; Eluent: DCM/hexane (9:1)[2]
HPLC Retention Time (t _R)	8.1 min	H ₂ O/MeCN gradient (95:5 to 0:100 over 11 min)[2]
¹ H-NMR Spectrum	Verified	Predicted 300 MHz in H ₂ O available via NP-MRD[3]

Synthetic Methodology: Rieche Formylation

The most efficient route to synthesize **6-hydroxy-2,3,4-trimethoxybenzaldehyde** is via the Rieche Formylation of 3,4,5-trimethoxyphenol. This method utilizes dichloromethyl methyl ether as the formylating agent and titanium tetrachloride (TiCl_4) as the Lewis acid[2].

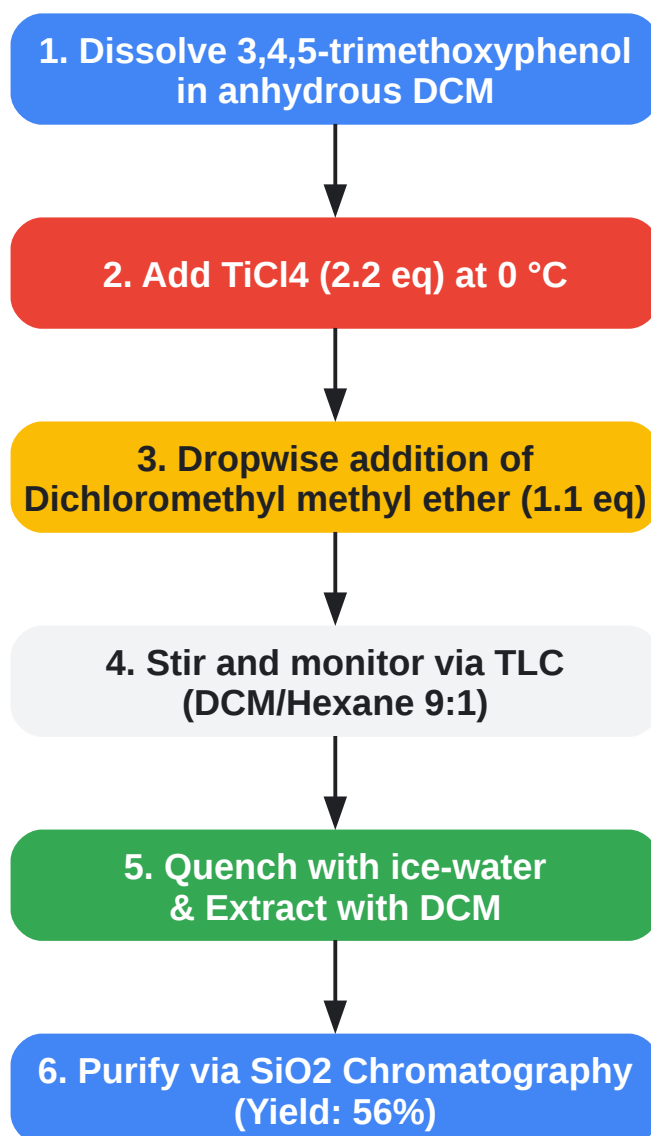
Causality Behind Experimental Choices: While Vilsmeier-Haack conditions (POCl_3/DMF) are common for formylating electron-rich aromatics, highly oxygenated phenols often suffer from poor regioselectivity or side reactions under those conditions. TiCl_4 is specifically chosen here because it acts as a coordinating Lewis acid. It chelates with the adjacent oxygen atoms of the methoxy and phenolic groups, effectively directing the electrophilic attack to the ortho position (C2/C6), ensuring high regioselectivity and preventing unwanted polymerization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure reproducibility[2].

- **Preparation:** In a flame-dried flask under an inert atmosphere, dissolve 3,4,5-trimethoxyphenol (579.6 mg, 3.15 mmol) in 10 mL of anhydrous dichloromethane (DCM).
- **Lewis Acid Activation:** Cool the solution to 0 °C. Slowly add TiCl_4 (760 μL , 6.93 mmol, ~2.2 eq). The solution will darken as the titanium-phenol complex forms.
- **Electrophile Addition:** Dropwise, add dichloromethyl methyl ether (320 μL , 3.54 mmol, ~1.1 eq).
- **Reaction Monitoring:** Allow the reaction to stir while warming to room temperature. Monitor the reaction progress via TLC (DCM/hexane, 9:1). The product will appear as a distinct spot at $R_f = 0.52$.
- **Quenching & Extraction:** Once the starting material is consumed, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.

- Purification: Purify the resulting crude pale orange solid via silica gel column chromatography (Eluent: DCM/hexane, 9:1).
- Yield: The process yields 372.0 mg (56%) of **6-hydroxy-2,3,4-trimethoxybenzaldehyde** as a pale yellow solid[2].

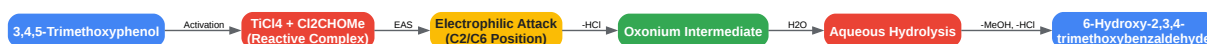


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Fig 1: Step-by-step synthetic workflow for **6-hydroxy-2,3,4-trimethoxybenzaldehyde**.

Mechanistic Insights

The Rieche formylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The TiCl_4 activates the dichloromethyl methyl ether, generating a highly reactive, resonance-stabilized carbocation (an oxonium ion). Because the 3,4,5-trimethoxyphenol ring is heavily activated by its electron-donating oxygen substituents, it rapidly attacks the electrophile. Subsequent aqueous hydrolysis during the quenching step collapses the intermediate acetal-like structure, eliminating methanol and HCl to reveal the final aldehyde.



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Fig 2: Mechanistic pathway of the TiCl_4 -mediated Rieche formylation.

Biological Relevance & Pharmacognosy

Beyond its utility as a synthetic building block, **6-hydroxy-2,3,4-trimethoxybenzaldehyde** holds significance in pharmacognosy and natural product research. It has been identified as an associated phytochemical in *Hypericum aucheri*, a plant species belonging to the St. John's wort family[1].

Plants of the *Hypericum* genus are extensively studied for their complex secondary metabolites, which exhibit diverse biological activities. The presence of polymethoxybenzaldehydes in these botanical extracts contributes to their pharmacological profiles, which are currently being investigated for therapeutic potential in neurodegenerative conditions (such as Alzheimer's disease and dementia) and systemic inflammatory disorders[1]. In drug development, the trimethoxybenzene motif is a privileged scaffold, frequently utilized to enhance the lipophilicity and target-binding affinity of novel therapeutic agents.

References

- [2]Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl_4 : Scope and Limitations. MDPI (Molecules 2015). URL:
- [3] ^1H NMR Spectrum (1D, 300 MHz, H_2O , predicted) (NP0284322). NP-MRD. URL:

- [1]Plant Details: Hypericum aucheri - CAPS. National Centre for Biological Sciences (NCBS).
URL:

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Sources

- 1. Plant Details: Hypericum aucheri [caps.ncbs.res.in]
- 2. mdpi.com [mdpi.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0284322) [np-mrd.org]
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